molecular formula C13H10Cl2N2O2 B10805756 pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B10805756
M. Wt: 297.13 g/mol
InChI Key: TYKHMTOCAPVWBF-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C13H10Cl2N2O2 and its molecular weight is 297.13 g/mol. The purity is usually 95%.
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Biological Activity

Pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H10Cl2N1O2\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_1\text{O}_2
  • Molecular Weight : 267.12 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Notably:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism, similar to other carbamate derivatives .
  • Binding Affinity : Studies indicate that the 3,4-dichlorophenyl group enhances binding through hydrophobic interactions with target proteins .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria, demonstrating potential as an antimicrobial agent .
  • Enzyme Inhibition : It has been noted to inhibit human carbonic anhydrase II (hCA II), which plays a vital role in regulating physiological pH and fluid balance .
  • Pesticidal Properties : As a carbamate derivative, it shares mechanisms with other pesticides, affecting neurotransmission in insects by inhibiting acetylcholinesterase .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 μg/mL, indicating moderate antibacterial activity .

Study 2: Enzyme Interaction

Research on enzyme interactions revealed that the compound effectively inhibits human carbonic anhydrase II with an IC50 value of approximately 53 nM. This inhibition was linked to its structural features that facilitate binding within the enzyme's active site .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayEffect/OutcomeReference
AntimicrobialStaphylococcus aureusMIC = 250 μg/mL
Enzyme InhibitionHuman Carbonic Anhydrase IIIC50 = 53 nM
PesticidalAcetylcholinesteraseInhibition leading to paralysis

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

pyridin-3-ylmethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H10Cl2N2O2/c14-11-4-3-10(6-12(11)15)17-13(18)19-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18)

InChI Key

TYKHMTOCAPVWBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.